N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both pyrazolo and piperidine moieties, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine typically involves multi-step organic reactions
Formation of Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl(methyl)amino Group: This step involves the alkylation of the pyrazolo[1,5-a]pyrazine core with benzyl(methyl)amine under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.
Attachment of 4-Methylpiperidino Group: The final step is the coupling of the intermediate with 4-methylpiperidine, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, potentially converting it to dihydropyrazolo derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the benzyl(methyl)amino group.
Reduction: Dihydropyrazolo derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo derivatives with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their potential as kinase inhibitors.
5-Amino-pyrazoles: Versatile building blocks in organic synthesis with a wide range of applications.
Uniqueness
The uniqueness of N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine lies in its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16-9-11-26(12-10-16)22(28)19-13-20-21(23-17(2)14-27(20)24-19)25(3)15-18-7-5-4-6-8-18/h4-8,13-14,16H,9-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXLLNIPRMCSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN3C=C(N=C(C3=C2)N(C)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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